1-Pentyn-3-ol, 3-methyl-, benzoate
Description
Properties
CAS No. |
102586-14-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl benzoate |
InChI |
InChI=1S/C13H14O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h1,6-10H,5H2,2-3H3 |
InChI Key |
JGMFOFJUAZYMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Pentyn-3-ol, 3-methyl- (Alcohol Precursor)
The key precursor, 3-methyl-1-penten-4-yn-3-ol (closely related to 1-pentyn-3-ol, 3-methyl-), is typically synthesized via the reaction of methyl vinyl ketone with acetylene in the presence of metallic calcium. This process involves:
- Formation of calcium acetylide by reaction of acetylene with metallic calcium.
- Subsequent nucleophilic addition of calcium acetylide to methyl vinyl ketone, yielding the calcium salt intermediate.
- Hydrolysis of the calcium salt to release the free alcohol.
This method is well-documented for producing the alcohol with good yield and purity. Industrial scale synthesis includes additional steps such as amination of liquid ammonia and metallic calcium to generate amino calcium, acetylation to form acetylene calcium, and multiple purification steps including steam distillation and solvent recovery to isolate the alcohol precursor in pure form.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Formation of calcium acetylide | Metallic calcium + acetylene |
| 2 | Reaction with methyl vinyl ketone | Nucleophilic addition to form calcium salt |
| 3 | Hydrolysis | Release of free alcohol |
| 4 | Purification | Steam distillation, solvent recovery, distillation |
This synthesis route is favored due to the availability of starting materials and the relatively straightforward reaction conditions, although strict anhydrous conditions are necessary to prevent side reactions.
Esterification to Form 1-Pentyn-3-ol, 3-methyl-, benzoate
The benzoate ester is prepared by esterification of the alcohol with benzoic acid or benzoic acid derivatives. The most common and effective method is Fischer esterification, which involves:
- Mixing the alcohol (1-pentyn-3-ol, 3-methyl-) with benzoic acid.
- Using a strong acid catalyst such as sulfuric acid to protonate the carboxylic acid, increasing its electrophilicity.
- Heating the mixture under reflux to drive the equilibrium toward ester formation.
- Removal of water formed during the reaction to shift equilibrium.
- Purification of the ester by distillation or recrystallization.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Mixing alcohol and benzoic acid | Stoichiometric or slight excess of benzoic acid |
| 2 | Acid catalysis | Sulfuric acid or other strong acid catalyst |
| 3 | Heating under reflux | Typically 1-4 hours depending on scale |
| 4 | Water removal | Using Dean-Stark apparatus or azeotropic distillation |
| 5 | Purification | Distillation or recrystallization |
This method is widely used due to its simplicity and effectiveness. The reaction conditions must be carefully controlled to avoid side reactions and to maximize yield. The ester product typically has a higher boiling point than the alcohol, facilitating separation.
Alternative and Industrial Methods
While Fischer esterification is standard, industrial processes may employ:
- Use of acid chlorides (benzoyl chloride) instead of benzoic acid for more reactive esterification.
- Catalysts such as Lewis acids or solid acid catalysts to improve reaction rates.
- One-pot synthesis methods where esterification and other transformations occur sequentially without isolation of intermediates.
However, no specific industrial patent or literature directly describes a one-pot synthesis for 1-pentyn-3-ol, 3-methyl-, benzoate, but analogous methods for benzoate esters exist.
Purification and Characterization
Purification of the final ester is typically achieved by:
- Fractional distillation under reduced pressure to avoid decomposition.
- Chromatographic techniques (silica gel column chromatography) for small-scale purification.
- Confirmation of purity and structure by spectroscopic methods such as IR, NMR, and GC-MS.
Typical physical properties for related benzoate esters include:
| Property | Value |
|---|---|
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | Typically > 200°C (depends on pressure) |
| Refractive Index (n20/D) | ~1.446 (similar esters) |
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Alcohol synthesis | Reaction of methyl vinyl ketone with calcium acetylide | Methyl vinyl ketone, acetylene, metallic calcium | Anhydrous, controlled temperature | Industrial scale includes amination and acetylation steps |
| Esterification | Fischer esterification | 1-Pentyn-3-ol, 3-methyl-, benzoic acid, sulfuric acid | Reflux, water removal | Standard lab method, scalable |
| Alternative esterification | Use of benzoyl chloride | Benzoyl chloride, alcohol, base catalyst | Mild conditions | Faster, but requires handling acid chlorides |
| Purification | Distillation, chromatography | - | Reduced pressure distillation | Ensures high purity |
Research Findings and Considerations
- The reaction of methyl vinyl ketone with acetylene in the presence of calcium is a reliable route to the alcohol precursor, with yields typically above 90% under optimized conditions.
- Fischer esterification is equilibrium-limited; removal of water is critical to drive the reaction to completion.
- Safety considerations include handling of acetylene (flammable gas), metallic calcium (reactive), and strong acids.
- The benzoate esterification step is well-established and can be monitored by TLC or GC to ensure completion.
- Alternative alcohols with similar structures have been studied for esterification efficiency and toxicity profiles, indicating that 1-pentyn-3-ol, 3-methyl- is a suitable substrate for benzoate ester formation with manageable safety profiles.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3-methyl-, benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
1-Pentyn-3-ol, 3-methyl-, benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then exert their effects on biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Pentyn-3-ol, 3-methyl-, benzoate and analogous benzoate esters:
Structural and Functional Analysis
- Alkyne vs. Alkyl/Alkenyl Groups : The acetylenic group in 1-Pentyn-3-ol, 3-methyl-, benzoate distinguishes it from saturated esters like isoamyl benzoate or unsaturated derivatives like 3-methyl-2-butenyl benzoate . This group enhances reactivity in click chemistry or polymerization but may reduce stability under acidic or oxidative conditions .
- Biological Activity: Methyl benzoate exhibits insecticidal properties, while benzyl benzoate is used pharmaceutically. The target compound’s bioactivity remains unstudied, though brassinosteroid analogs with benzoate groups show plant growth modulation .
Physical and Thermodynamic Properties
- Vapor Pressure : The parent alcohol (1-Pentyn-3-ol, 3-methyl- ) has a vapor pressure of 56.02 kPa at 105°C , decreasing upon esterification due to increased molecular weight .
- Solubility : Benzoate esters generally exhibit low water solubility, with isoamyl benzoate being lipid-soluble. The alkyne group may further reduce polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
